molecular formula C34H67NO3 B043515 N-Palmitoylsphingosine CAS No. 24696-26-2

N-Palmitoylsphingosine

Cat. No. B043515
CAS RN: 24696-26-2
M. Wt: 537.9 g/mol
InChI Key: YDNKGFDKKRUKPY-TURZORIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The total synthesis of N-Palmitoylsphingosine involves several key steps, starting from D-galactose to produce D-erythro-sphingosine, which is then combined with palmitic acid to form ceramide. This process yields a highly homogeneous product, suitable for biophysical studies of hydrated bio-molecular assemblies (Duclos, 2001).

Molecular Structure Analysis

Understanding N-Palmitoylsphingosine's molecular structure is crucial for elucidating its function and interactions within the cell. The molecule consists of a sphingosine backbone N-acylated with palmitic acid, a configuration that influences its physical behavior in biological membranes and its interaction with other molecules.

Chemical Reactions and Properties

N-Palmitoylsphingosine participates in various chemical reactions, especially in the context of sphingolipid metabolism. It is synthesized de novo from serine and palmitoyl-CoA, a process involving serine palmitoyltransferase (SPT), and can be further converted into complex sphingolipids or degraded back into its constituents (Hanada et al., 2000).

Physical Properties Analysis

The physical properties of N-Palmitoylsphingosine, such as its phase behavior and interaction with water and other lipids, are key to its function in biological membranes. Differential scanning calorimetry and X-ray diffraction studies reveal complex polymorphic behavior, indicating how N-Palmitoylsphingosine's structure affects its biological functions (Ruocco et al., 1981).

Scientific Research Applications

1. Modulation of Intracellular β-Catenin Localization and Intestinal Tumorigenesis

  • Summary of the Application : Sphingolipid consumption, including N-Palmitoylsphingosine, suppresses colon carcinogenesis. This is particularly relevant for colon tumors that often have defects in the adenomatous polyposis coli (APC)/β-catenin regulatory system .
  • Methods of Application : In this study, C57Bl/6J Min/+ mice with a truncated APC gene product were fed diets supplemented with various sphingolipids. The major digestion product of complex sphingolipids is sphingosine, and treatment of two human colon cancer cell lines in culture (SW480 and T84) with sphingosine was also performed .
  • Results or Outcomes : Sphingolipid feeding reduced the number of tumors in all regions of the intestine, and caused a marked redistribution of β-catenin from a diffuse (cytosolic plus membrane) pattern to a more “normal” localization at mainly intercellular junctions between intestinal epithelial cells .

2. De novo N-Palmitoylsphingosine Synthesis

  • Summary of the Application : N-Palmitoylsphingosine (C16-Ceramide) is the major ceramide species that is produced following p53 up-regulation .
  • Methods of Application : In this study, Molt-4 LXSN leukemia cells exposed to ␥-irradiation and EB-1 colon cancer cells treated with ZnCl2 were used. The activation of the de novo pathway was not associated with increased activity of the key enzyme serine palmitoyltransferase (SPT) but rather with the increased activity of ceramide synthase .
  • Results or Outcomes : The SPT inhibitor ISP-1 or the ceramide synthase inhibitor fumonisin B1 led to substantial inhibition of ceramide accumulation in response to p53 up-regulation .

3. Silica Nanoparticles (SNPs) Synthesis

  • Summary of the Application : Silica nanoparticles (SNPs) have shown great applicability potential in a number of fields like chemical, biomedical, biotechnology, agriculture, environmental remediation and even wastewater purification. N-Palmitoylsphingosine can be used in the synthesis of these nanoparticles .

3. Synthesis of Silica Nanoparticles (SNPs)

  • Summary of the Application : Silica nanoparticles (SNPs) have shown great applicability potential in a number of fields like chemical, biomedical, biotechnology, agriculture, environmental remediation and even wastewater purification. N-Palmitoylsphingosine can be used in the synthesis of these nanoparticles .
  • Methods of Application : The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
  • Results or Outcomes : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .

4. Effect of N and P Fertilizers on Soil Nematode Community Structure

  • Summary of the Application : The application of N and P fertilizers had a negative effect on omnivores and predators, and a positive effect on bacterivores, which was intensified with increasing application rates of N and P fertilizers .
  • Methods of Application : In this study, soil nematode communities and food web structure in a long-term experiment with different application rates of N and P fertilizers in northeast China were investigated .
  • Results or Outcomes : The long-term application of N and P fertilizers resulted in a nematode community with a low maturity index .

Safety And Hazards

N-Palmitoylsphingosine is primarily used in laboratory settings. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment when handling this compound and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNKGFDKKRUKPY-TURZORIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317974
Record name C16-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Palmitoylsphingosine

CAS RN

24696-26-2
Record name C16-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24696-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C16-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C16 Ceramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cer(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Palmitoylsphingosine
Reactant of Route 2
Reactant of Route 2
N-Palmitoylsphingosine
Reactant of Route 3
Reactant of Route 3
N-Palmitoylsphingosine
Reactant of Route 4
Reactant of Route 4
N-Palmitoylsphingosine
Reactant of Route 5
Reactant of Route 5
N-Palmitoylsphingosine
Reactant of Route 6
Reactant of Route 6
N-Palmitoylsphingosine

Citations

For This Compound
299
Citations
S Panjarian, L Kozhaya, S Arayssi, M Yehia… - Prostaglandins & other …, 2008 - Elsevier
… to de novo ceramide synthesis with predominance of N-palmitoylsphingosine (C16-ceramide) … by activation of a ceramide synthase that favors the synthesis of N-palmitoylsphingosine. …
Number of citations: 74 www.sciencedirect.com
RI Duclos Jr - Chemistry and Physics of Lipids, 2001 - Elsevier
The total synthesis of d-erythro-sphingosine (9) was performed by a chirospecific method starting from d-galactose via an azidosphingosine intermediate to give highly homogeneous (>…
Number of citations: 47 www.sciencedirect.com
SGE Meyer, W Karow, H de Groot - … Acta (BBA)-Molecular and Cell Biology …, 2005 - Elsevier
… Fumonisin B1 and B2 (B1 and B2, respectively) were purchased from Calbiochem-Novabiochem (Schwalbach, Germany), and d-erythro-N-palmitoylsphingosine (C16-ceramide) was …
Number of citations: 7 www.sciencedirect.com
P Sawatzki, T Kolter, R Bittman, E London - Biochimica et Biophysica …, 2007 - Elsevier
… of N-lauroyl- and N-palmitoylsphingosine analogues containing altered structures in or near … N-Lauroyl and N-palmitoylsphingosine and their analogues displaced sterol from rafts to a …
Number of citations: 103 www.sciencedirect.com
N Okino, M Tani, S Imayama, M Ito - Journal of Biological Chemistry, 1998 - ASBMB
… The apparentK m and the V max were estimated to be 139 μm and 5.3 μmol/min/mg, respectively, using N-palmitoylsphingosine as a substrate in a 25 mm Tris-HCl, pH 8.5, containing …
Number of citations: 120 www.jbc.org
M Di Paola, T Cocco, M Lorusso - Biochemistry, 2000 - ACS Publications
… N-Acetylsphingosine (C 2 -ceramide) and N-palmitoylsphingosine (C 16 -ceramide) inhibited to the same extent the pyruvate+malate-dependent oxygen consumption. Succinate-…
Number of citations: 313 pubs.acs.org
Y Zhao, H Xu, Z Tian, X Wang, L Xu, K Li, X Gao, D Fan… - Clinical Nutrition, 2021 - Elsevier
… Specifically, 320 mg anthocyanins per day led to marked reductions in plasma N-palmitoylsphingosine (Cer 16:0) compared with the placebo (mean change: −28.3 ± 41.2 versus 2.9 ± …
Number of citations: 17 www.sciencedirect.com
M Kawase, M Watanabe, T Kondo, T Yabu… - … et Biophysica Acta (BBA …, 2002 - Elsevier
… In addition, N-hexanoyl, N-octanoyl and N-palmitoylsphingosine were detected by NHCER-2, but N-acetylsphingosine and dihydroceramide were not. Densities of ceramide detected …
Number of citations: 60 www.sciencedirect.com
T Yokomatsu, T Murano, T Akiyama, J Koizumi… - Bioorganic & medicinal …, 2003 - Elsevier
… A series of short-chain analogues of N-palmitoylsphingosine-1-phosphate, modified by replacement of the phosphate and the long alkenyl side chain with hydrolytically stable …
Number of citations: 80 www.sciencedirect.com
JS Jin, CS Tsai, X Si, RC Webb - The Chinese Journal of Physiology, 1999 - europepmc.org
The second messenger of sphingomyelin signaling, ceramide, acts as an intracellular signal via phosphatase activation and protein kinase C (PKC) inhibition. We tested the hypothesis …
Number of citations: 9 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.